molecular formula C5H10N4O B14438529 4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 75989-56-9

4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14438529
CAS No.: 75989-56-9
M. Wt: 142.16 g/mol
InChI Key: YSORPAIURFODQD-UHFFFAOYSA-N
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Description

4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .

Properties

CAS No.

75989-56-9

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

4-amino-3-propyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C5H10N4O/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10)

InChI Key

YSORPAIURFODQD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=O)N1N

Origin of Product

United States

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